molecular formula C12H10FNO2 B2966644 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 156489-29-1

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2966644
CAS No.: 156489-29-1
M. Wt: 219.215
InChI Key: FRAZLHQYPSVWQV-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of a fluorophenyl ethylamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-chlorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a chlorine atom instead of fluorine.

    1-[2-(4-bromophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of fluorine.

    1-[2-(4-methylphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution is often used to enhance the pharmacokinetic properties of drug candidates.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAZLHQYPSVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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